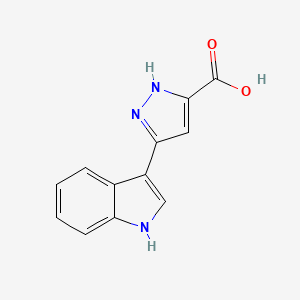

5-(1H-Indol-3-YL)-1H-pyrazole-3-carboxylic acid

Description

Introduction to 5-(1H-Indol-3-YL)-1H-Pyrazole-3-Carboxylic Acid in Medicinal Chemistry

Historical Context of Indole-Pyrazole Hybrid Development

The exploration of indole-pyrazole hybrids emerged in the early 2000s as researchers sought to merge the bioactive profiles of indole and pyrazole into single entities. Indole, a ubiquitous scaffold in natural products like serotonin and vinca alkaloids, has long been associated with anticancer, antimicrobial, and anti-inflammatory activities. Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, gained prominence for its role in COX-2 inhibitors and kinase modulators.

The strategic hybridization of these pharmacophores aimed to exploit synergistic effects. Early work focused on simple conjugates, such as pyrazole-trimethoxyphenyl hybrids, which demonstrated potent anticancer activity against hepatocellular carcinoma cell lines (e.g., Huh7, HepG2). By the 2010s, advances in synthetic methodologies enabled the incorporation of carboxylic acid groups, enhancing solubility and enabling further derivatization. For instance, methyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate (a precursor to the title compound) became a key intermediate for generating hydrazides and amides.

Role in Modern Drug Discovery Paradigms

In contemporary drug discovery, this compound serves as a versatile scaffold for structure-activity relationship (SAR) studies. Its carboxylic acid group facilitates interactions with target proteins through hydrogen bonding, while the indole-pyrazole core enables π-π stacking and hydrophobic interactions.

Table 1: Key Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 51843-31-3 | |

| Molecular Formula | $$ \text{C}{12}\text{H}{9}\text{N}{3}\text{O}{2} $$ | |

| SMILES | O=C(C1=NNC(C2=CNC3=C2C=CC=C3)=C1)O | |

| InChIKey | BYFYOFKSCYBBKX-UHFFFAOYSA-N |

Recent applications include:

- Anticancer Agents : Hybrids incorporating this scaffold inhibit tubulin polymerization, a mechanism critical for disrupting mitosis in cancer cells. Compound 4 (a derivative) showed an IC$$_{50}$$ of 17 μM against Raji and HL-60 leukemia cells.

- Topoisomerase I Inhibition : Analogous indole-pyrazoline hybrids, such as compound 6n , outperformed camptothecin (CPT) in Top1 inhibitory assays, achieving superior DNA relaxation without intercalation.

- Antibacterial Activity : Schiff base derivatives of benzo-indole pyrazoles, like 8I-w , exhibited nanomolar inhibition of DNA gyrase (IC$$_{50}$$ = 0.10 μM), a target against drug-resistant E. coli.

Table 2: Biological Activities of Select Indole-Pyrazole Hybrids

| Hybrid Compound | Target | Activity (IC$$_{50}$$) | Source |

|---|---|---|---|

| Compound 4 | Tubulin | 17 μM | |

| Compound 6n | Topoisomerase I | > CPT | |

| Compound 8I-w | DNA Gyrase | 0.10 μM |

The integration of computational methods, such as molecular docking and dynamics simulations, has further refined the design of these hybrids. For example, 8I-w was optimized to interact with DNA gyrase residues (e.g., ASP73, GLY77) through hydrogen bonding and hydrophobic contacts.

Properties

IUPAC Name |

3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c16-12(17)11-5-10(14-15-11)8-6-13-9-4-2-1-3-7(8)9/h1-6,13H,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCOJZLPIRKQIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=NNC(=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-Indol-3-YL)-1H-pyrazole-3-carboxylic acid typically involves the reaction of indole with pyrazole derivatives under specific conditions. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives with ketones or aldehydes in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Production of alcohols and amines.

Substitution: Generation of various substituted indole and pyrazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-(1H-Indol-3-YL)-1H-pyrazole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its indole moiety is known to interact with various biological targets, making it useful in drug discovery.

Medicine: Due to its biological activities, this compound is being investigated for its therapeutic potential. It has shown promise in preclinical studies for the treatment of cancer, inflammation, and microbial infections.

Industry: In the industrial sector, the compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 5-(1H-Indol-3-YL)-1H-pyrazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The indole and pyrazole rings are known to bind to various receptors and enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

5-(1H-Indol-3-YL)-4-pentyl-1,3-oxazole-2-carboxylic Acid

This oxazole derivative shares the indole core but replaces the pyrazole with an oxazole ring. Molecular dynamics (MD) simulations (300 ps) demonstrated that its protein complex exhibits superior stability compared to unbound states, suggesting enhanced binding affinity. This contrasts with the pyrazole-based target compound, which lacks comparable stability data in the literature .

Thiazolidin-3-yl Acetic Acid Derivatives

Compounds like (Z)-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl] acetic acid (4a) feature a thiazolidinone ring instead of pyrazole. These derivatives show high synthetic yields (83–99%) and elevated melting points (226–278°C), indicating greater crystallinity than the target compound. However, their biological activities remain underexplored compared to pyrazole analogues .

Pyrazole-4-carboxamide Derivatives

Examples include 5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (7a). These compounds exhibit potent antitumor activity, with structural modifications at the 4-position enhancing efficacy.

Pyrazole-3-carboxylic Acid Derivatives with Diverse Substituents

Antiviral Derivatives

5-(4-Nitrophenyl)-1H-pyrazole-3-carboxylic acid (8) demonstrates antiviral activity against HIV (EC₅₀ = 253 µM), while 3-(3-(benzyloxy)phenyl)isoxazole-5-carboxylic acid (9) shows stronger inhibition (EC₅₀ = 3.6 µM). The target compound’s indole substituent may confer unique selectivity, though direct antiviral data are unavailable .

Cannabinoid Receptor Ligands

SR141716A and SR144528 are pyrazole-3-carboxylic acid amides acting as cannabinoid receptor antagonists. Their bulky substituents (e.g., chlorophenyl, methylbenzyl) enhance receptor binding, whereas the target compound’s indole group may favor interactions with different biological targets, such as endothelin receptors .

MST3 Inhibition

5-((2-((4-(2-aminoethyl)phenyl)amino)quinazolin-4-yl)amino)-1H-pyrazole-3-carboxylic acid (18a) selectively inhibits MST3 kinase.

Data Tables

Table 1: Physicochemical Properties

Key Observations and Contradictions

- Structural Flexibility vs. Activity: Oxazole and thiazolidinone analogues exhibit enhanced stability or synthetic efficiency but lack comprehensive biological data compared to pyrazole derivatives.

- Substituent Effects : Bulky substituents (e.g., dichlorophenyl in SR141716A) improve receptor binding, whereas the indole group in the target compound may favor alternative targets like endothelin-1.

- Data Gaps : The target compound’s enzymatic activity, toxicity, and detailed synthetic yields remain uncharacterized, limiting direct comparisons.

Biological Activity

5-(1H-Indol-3-YL)-1H-pyrazole-3-carboxylic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes existing research findings, case studies, and experimental data regarding its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 225.22 g/mol. The structure features an indole moiety fused with a pyrazole ring, which is known for its pharmacological significance.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold, particularly those related to indoles. The following table summarizes key findings on the anticancer activity of related compounds:

The anticancer mechanisms attributed to pyrazole derivatives include:

- Inhibition of microtubule assembly : This disrupts mitotic processes in cancer cells.

- Induction of apoptosis : Several studies suggest that these compounds can trigger programmed cell death in malignant cells.

For instance, one study demonstrated that specific derivatives showed significant antiproliferative effects across multiple cancer cell lines, indicating their potential as chemotherapeutic agents .

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits antimicrobial activity against various pathogens. A notable study reported its effectiveness against both Gram-positive and Gram-negative bacteria, though some compounds showed only weak antibacterial activity .

Case Studies

One relevant case study involved the evaluation of a series of indole-based compounds for their antibacterial efficacy. The results indicated that while some derivatives exhibited promising antibacterial properties, the overall effectiveness varied significantly depending on structural modifications .

Anti-inflammatory Properties

Research also points to anti-inflammatory effects associated with pyrazole derivatives. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are crucial for understanding the viability of these compounds in therapeutic applications. Preliminary assessments indicate that certain derivatives are well tolerated in vivo without significant adverse effects, which is essential for their potential use as therapeutic agents .

Q & A

Q. What are the established synthetic routes for 5-(1H-Indol-3-YL)-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation or condensation reactions. For example, analogous indole-pyrazole hybrids are synthesized by refluxing 3-formyl-1H-indole derivatives with hydrazine derivatives in acetic acid with sodium acetate as a catalyst . Optimization may include adjusting molar ratios (e.g., 1:1 for indole and pyrazole precursors), reaction time (2.5–5 hours), and temperature (reflux conditions). Post-synthesis purification via recrystallization (e.g., using acetic acid or DMF/acetic acid mixtures) is critical for yield improvement .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

Key techniques include:

- NMR : To confirm indole and pyrazole ring connectivity (e.g., indolic NH at ~12 ppm, pyrazole protons at 6–8 ppm).

- FT-IR : Carboxylic acid C=O stretching (~1700 cm⁻¹) and indole/pyrazole N-H stretches (~3200–3400 cm⁻¹) .

- HPLC-MS : For purity assessment (>95%) and molecular ion verification (e.g., [M+H]⁺ matching C₁₃H₁₀N₃O₂, exact mass 256.07 g/mol) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Initial screens should focus on enzyme inhibition (e.g., cyclooxygenase-2 or kinases) due to structural similarities to bioactive pyrazole-indole hybrids. Use in vitro assays with recombinant enzymes at concentrations of 1–100 µM, monitoring IC₅₀ values. Cell viability assays (e.g., MTT on cancer lines) can assess cytotoxicity .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced target selectivity?

Molecular docking (e.g., AutoDock Vina) against protein databases (PDB) can predict binding modes. For example, the indole moiety may occupy hydrophobic pockets, while the carboxylic acid group forms hydrogen bonds. Density Functional Theory (DFT) calculations optimize electronic properties (e.g., HOMO-LUMO gaps) to improve reactivity .

Q. What strategies resolve contradictions in bioactivity data across different studies?

Discrepancies may arise from assay conditions (e.g., pH affecting carboxylic acid ionization). Systematic comparisons should:

- Control buffer pH (e.g., 7.4 vs. 6.5 to mimic physiological vs. tumor microenvironments).

- Validate cell line-specific expression of target proteins (e.g., Western blotting).

- Replicate assays with standardized protocols (e.g., ATP concentration in kinase assays) .

Q. How do substituent modifications on the indole or pyrazole rings impact physicochemical properties?

- Indole modifications : Electron-withdrawing groups (e.g., -NO₂) at the 5-position increase acidity (pKa ~3.5 vs. ~4.2 for unsubstituted analogs), affecting solubility and membrane permeability.

- Pyrazole modifications : Methyl groups at N1 reduce planarity, altering π-π stacking in protein binding . Quantitative Structure-Activity Relationship (QSAR) models can correlate substituents with logP and bioavailability .

Q. What advanced separation techniques are suitable for isolating enantiomers or tautomeric forms?

Chiral HPLC (e.g., Chiralpak IA column) resolves enantiomers, while High-Resolution Mass Spectrometry (HRMS) distinguishes tautomers (e.g., pyrazole NH vs. indole NH). Dynamic NMR at variable temperatures can detect tautomeric equilibria .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.